molecular formula C16H14O5 B6404992 4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261970-93-7

4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6404992
CAS RN: 1261970-93-7
M. Wt: 286.28 g/mol
InChI Key: HIRRHUCELMLOIS-UHFFFAOYSA-N
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Description

4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% (4-MMCB) is an organic compound belonging to the class of benzoic acids, and is widely used in scientific research applications. It is a white crystalline solid with a melting point of 126-128°C and a molecular weight of 254.27 g/mol. 4-MMCB is soluble in water and has a pKa of 4.64.

Mechanism of Action

The mechanism of action of 4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is not fully understood, but it is believed to act as a proton donor, donating protons to the reaction partner, leading to the formation of a new bond. It is also believed to act as a Lewis acid, forming a complex with the reaction partner, which facilitates the formation of a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% are not well understood. However, it is known to have a mild antifungal effect, and has been used in the treatment of fungal infections. In addition, it has been shown to have a weak antibacterial effect, and has been used in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its low cost and availability. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is not very soluble in water, which can limit its use in some applications.

Future Directions

Future research on 4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% could focus on further elucidating its mechanism of action, and exploring its potential applications in the pharmaceutical and biotechnology industries. In addition, further research could be conducted to explore its potential as a substrate for the synthesis of new polymeric materials, and its potential use as an additive in food and cosmetic products. Finally, further research could be conducted to explore its potential as a reagent for organic synthesis, and its potential use as a catalyst for the synthesis of various organic compounds.

Synthesis Methods

4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can be synthesized in several ways, including the reaction of 3-methoxycarbonylphenol with 2-methoxybenzoic acid in the presence of a catalyst, such as anhydrous sodium carbonate. The reaction is carried out at a temperature of 120-130°C for a period of 24-48 hours. After the reaction is complete, the product is isolated by filtration and recrystallization.

Scientific Research Applications

4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is widely used in scientific research applications, including as a reagent in organic synthesis and as a pharmaceutical intermediate. It is also used as a catalytic agent in the synthesis of various organic compounds, such as esters, amides, and polymers. In addition, 4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has been used as a substrate for the preparation of a variety of polymeric materials, such as polyesters, polyamides, polyurethanes, and polycarbonates.

properties

IUPAC Name

2-methoxy-4-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-9-11(6-7-13(14)15(17)18)10-4-3-5-12(8-10)16(19)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRRHUCELMLOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690686
Record name 3-Methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-93-7
Record name 3-Methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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